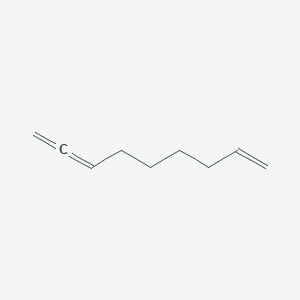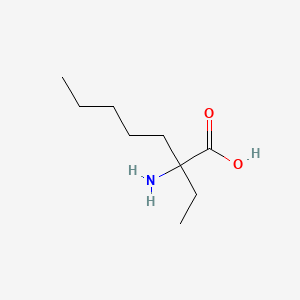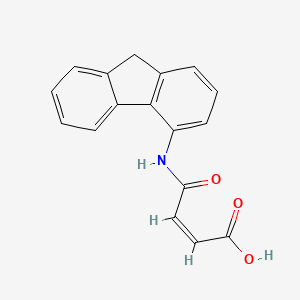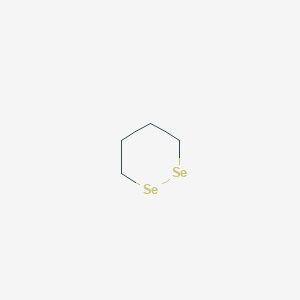
2-(4-arsorosophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-arsorosophenyl)acetamide is an organic compound that belongs to the class of amides It features an acetamide group attached to a phenyl ring substituted with an aryl arsenic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-arsorosophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-arsorosophenylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as electrosynthesis, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-arsorosophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsenic oxides.
Reduction: Reduction reactions can convert the arsenic group to different oxidation states.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce halogenated phenyl derivatives .
Aplicaciones Científicas De Investigación
2-(4-arsorosophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s arsenic group makes it a candidate for studying arsenic’s biological effects and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular pathways.
Industry: It is used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(4-arsorosophenyl)acetamide involves its interaction with cellular components. The arsenic group can bind to thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes, leading to potential therapeutic effects. The compound may also influence signaling pathways, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetamide: Lacks the arsenic group, making it less reactive in certain chemical reactions.
Acetanilide: Similar structure but without the arsenic substitution, leading to different biological and chemical properties.
Phenoxyacetamide: Contains a phenoxy group instead of an arsenic group, resulting in different reactivity and applications
Uniqueness
2-(4-arsorosophenyl)acetamide is unique due to the presence of the arsenic group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
5425-07-0 |
|---|---|
Fórmula molecular |
C8H8AsNO2 |
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
2-(4-arsorosophenyl)acetamide |
InChI |
InChI=1S/C8H8AsNO2/c10-8(11)5-6-1-3-7(9-12)4-2-6/h1-4H,5H2,(H2,10,11) |
Clave InChI |
ZEEBKURONPKESJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)N)[As]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)

![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)

![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)

![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)



